Comparative Antiproliferative Activity in Cancer Cell Lines: 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol vs. Close Structural Analog
In antiproliferative assays against human cancer cell lines, 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol demonstrated an IC50 of 15.5 µM in MCF-7 (breast cancer) and 10.7 µM in HT-29 (colon cancer) cells . In contrast, the structurally related analog 4-(2-bromoethyl)-1-(cyclopropanesulfonyl)piperidine exhibited a slightly improved IC50 of 11.3 µM in HepG2 (liver cancer) cells under comparable in vitro conditions, though direct cross-cell-line comparisons are not available .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 15.5 µM; HT-29: 10.7 µM |
| Comparator Or Baseline | 4-(2-bromoethyl)-1-(cyclopropanesulfonyl)piperidine: HepG2: 11.3 µM |
| Quantified Difference | Target compound shows ~1.5-fold weaker potency in MCF-7 vs. comparator in HepG2; cross-cell-line comparison not available |
| Conditions | In vitro cell viability assay; exact protocol details not provided in source |
Why This Matters
This data indicates that the 2-hydroxyethyl substituent at the 4-position of the piperidine ring confers measurable, albeit moderate, antiproliferative activity, which is a relevant consideration for medicinal chemistry programs prioritizing this specific functional handle over a bromoethyl group for downstream derivatization.
